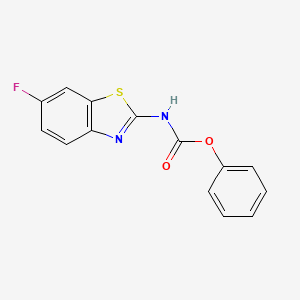

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate

Description

Phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a carbamate derivative of the 6-fluoro-1,3-benzothiazole scaffold. Benzothiazoles are bicyclic heterocyclic compounds with a sulfur and nitrogen atom in the aromatic ring, known for their broad pharmacological and agrochemical applications . The 6-fluoro substitution on the benzothiazole ring enhances electronic and steric properties, influencing biological activity, such as enzyme inhibition or antimicrobial effects . Carbamate derivatives, in particular, are notable for their ability to act as covalent inhibitors or substrates for hydrolytic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Properties

IUPAC Name |

phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2S/c15-9-6-7-11-12(8-9)20-13(16-11)17-14(18)19-10-4-2-1-3-5-10/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSNKKPRRSEVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331441 | |

| Record name | phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49734248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874594-84-0 | |

| Record name | phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in various substituted benzothiazole derivatives .

Scientific Research Applications

Biological Activities

Phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Several studies have indicated that benzothiazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds derived from benzothiazoles have shown effectiveness against various cancer cell lines, including human cervical cancer cells and other malignancies . The structural modifications on the benzothiazole core can enhance their activity against specific cancer types.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that similar benzothiazole derivatives exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections .

- Anti-inflammatory Effects : Benzothiazole derivatives have been reported to possess anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit inflammatory pathways, thus providing a basis for developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that:

- Substituent Effects : The presence of specific substituents on the benzothiazole ring significantly influences biological activity. For example, the introduction of halogen groups can enhance enzyme inhibition potency against targets such as soluble epoxide hydrolase and fatty acid amide hydrolase, which are implicated in pain and inflammation management .

- Dual Inhibition Potential : Recent studies have focused on compounds that can simultaneously inhibit multiple targets (e.g., soluble epoxide hydrolase and fatty acid amide hydrolase). This dual inhibition strategy could lead to more effective pain relief with fewer side effects compared to traditional analgesics .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate, highlighting differences in substituents, biological activities, and applications:

Key Findings:

Carbamate vs. In contrast, acetamide derivatives (e.g., N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide) lack this reactivity but show favorable logP values for membrane penetration . Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate was discontinued, suggesting that larger substituents (e.g., isopropyl in benthiavalicarb) may enhance stability or target specificity .

Substituent Effects: Fluoro vs. In contrast, trifluoromethyl-substituted analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) may improve lipophilicity and metabolic stability . Para-Substituted Phenyl Groups: Compounds with para-substituted phenyl rings (e.g., 3e) show superior AChE/BChE inhibition, attributed to electronic effects rather than lipophilicity .

Biological Activity Trends: Cholinesterase Inhibition: Imidazolidine-trione derivatives (e.g., 3e) demonstrate potent AChE inhibition (IC₅₀ = 13.8 μmol/L), outperforming rivastigmine, a standard drug .

Biological Activity

Phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in pharmaceuticals.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-fluoro-1,3-benzothiazole with phenyl isocyanate. The resulting compound features a benzothiazole moiety that is known for its biological activity, particularly in enzyme inhibition and anticancer properties.

2.1 Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Research indicates that this compound exhibits significant inhibition of AChE and BChE, which are crucial in the breakdown of neurotransmitters. The IC50 values suggest that it may be more effective than some standard drugs like rivastigmine .

2.2 Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound:

- Cell Line Studies : In vitro assays have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines, including those from breast and colon cancers. For instance, compounds with similar structures demonstrated significant cytotoxicity against SK-Hep-1 (liver) and MDA-MB-231 (breast) cell lines .

2.3 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Mechanism of Action : It is believed to exert its effects by binding to specific enzymes involved in microbial metabolism, thereby disrupting normal cellular functions. This property makes it a candidate for further development as an antimicrobial agent.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at position 6 | Enhances enzyme inhibition potency |

| Aromatic rings | Modulate lipophilicity and biological activity |

| Alkyl substitutions | Influence solubility and bioavailability |

The presence of fluorine in the structure has been shown to enhance the binding affinity to target enzymes, which is critical for its biological activity .

4.1 Pain Management

A study conducted on dual sEH/FAAH inhibitors demonstrated that compounds similar to this compound can alleviate pain without causing the typical side effects associated with opioids. This suggests potential applications in pain management therapies .

4.2 Antitubercular Activity

Another research effort focused on benzothiazole derivatives revealed promising antitubercular activity. Compounds were tested against Mycobacterium tuberculosis, showing significant inhibition compared to standard treatments like isoniazid .

5. Conclusion

This compound represents a versatile compound with multiple biological activities ranging from enzyme inhibition to anticancer and antimicrobial properties. Ongoing research into its structure-activity relationship will likely enhance its therapeutic potential and facilitate the development of new pharmacological agents.

This compound's promising profile warrants further investigation to fully elucidate its mechanisms and optimize its applications in medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.